molecular formula C27H35N9O5S2 B1514877 Nitrosoprodenafil CAS No. 1266755-08-1

Nitrosoprodenafil

Cat. No. B1514877
CAS RN: 1266755-08-1
M. Wt: 629.8 g/mol
InChI Key: DTAKXJYYAUWRND-CALCHBBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrosoprodenafil is a synthetic designer drug found in “herbal” aphrodisiac products . It is a novel nitrosated analogue of sildenafil (Viagra) . It has an innovative structure which acts as a prodrug, breaking down in the body to release both the PDE5 inhibitor aildenafil as well as free nitric oxide, which have powerfully synergistic effects .


Synthesis Analysis

The structure of Nitrosoprodenafil was initially suggested by Venhuis et al. but was later contested by Demizu et al. who suggested the structure was an azathioprine/aildenafil hybrid . This newly suggested structure was dubbed ‘mutaprodenafil’ because of the structural similarity with the mutagenic azathioprine . The final confirmation of the azathioprine/aildenafil hybrid was provided by Sakamoto et al. who prepared crystals for X-ray analysis .


Molecular Structure Analysis

The molecular formula of Nitrosoprodenafil is C28H38N8O5S2 . The structure of Nitrosoprodenafil is complex, with multiple functional groups and rings. It includes a pyrazolo[4,3-d]pyrimidin-7-yl group, a dimethylpiperazine-1-sulfonyl group, and a nitroso-1,3-thiazol-5-amine group .


Chemical Reactions Analysis

Nitrosoprodenafil acts as a prodrug, breaking down in the body to release both the PDE5 inhibitor aildenafil and free nitric oxide . This dual mechanism of action has never been exploited by conventional pharmaceutical companies because of the risks involved .

Mechanism of Action

Target of Action

Nitrosoprodenafil is a synthetic designer drug that is often found in “herbal” aphrodisiac products . The primary targets of Nitrosoprodenafil are phosphodiesterase type 5 (PDE5) and nitric oxide (NO). PDE5 is an enzyme that regulates blood flow by affecting the intracellular concentration of cyclic guanosine monophosphate (cGMP). Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation .

Mode of Action

Nitrosoprodenafil has a unique structure that acts as a prodrug, breaking down in the body to release both the PDE5 inhibitor aildenafil and free nitric oxide . The inhibition of PDE5 by aildenafil leads to an increase in cGMP levels, which in turn causes smooth muscle relaxation and increased blood flow. The release of nitric oxide further enhances this effect by stimulating the production of cGMP . These effects are synergistic, leading to a potent enhancement of vasodilation.

Biochemical Pathways

The biochemical pathways affected by Nitrosoprodenafil primarily involve the cGMP pathway. By inhibiting PDE5, Nitrosoprodenafil prevents the breakdown of cGMP, leading to its accumulation within cells. This results in the relaxation of smooth muscle cells, particularly in the blood vessels, thereby enhancing blood flow. The release of nitric oxide further stimulates the production of cGMP, amplifying this effect .

Result of Action

The molecular and cellular effects of Nitrosoprodenafil’s action primarily involve the relaxation of smooth muscle cells and the enhancement of blood flow. This is achieved through the inhibition of PDE5 and the stimulation of cGMP production, leading to vasodilation . These effects are likely to contribute to the aphrodisiac properties attributed to Nitrosoprodenafil.

Safety and Hazards

Nitrosoprodenafil has severe risks of toxicity . Combining PDE5 inhibitors with nitric oxide releasers like amyl nitrite is contraindicated as it can cause a precipitous drop in blood pressure that can potentially result in death . Nitrosamines are also generally avoided in drug development as they can often be hepatotoxic and carcinogenic .

Future Directions

The dual mechanism of action of Nitrosoprodenafil has never been exploited by conventional pharmaceutical companies because of the risks involved . While the combined mechanisms of action are likely to be effective, the severe risks of toxicity present significant challenges for future development .

properties

IUPAC Name

N-[2-[5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidin-7-yl]oxy-1,3-thiazol-5-yl]-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N9O5S2/c1-7-9-20-23-24(35(6)32-20)26(41-27-28-13-22(42-27)34(5)33-37)31-25(30-23)19-12-18(10-11-21(19)40-8-2)43(38,39)36-14-16(3)29-17(4)15-36/h10-13,16-17,29H,7-9,14-15H2,1-6H3/t16-,17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAKXJYYAUWRND-CALCHBBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)N5CC(NC(C5)C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)N5C[C@H](N[C@H](C5)C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N9O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029943
Record name Nitrosoprodenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrosoprodenafil

CAS RN

1266755-08-1
Record name Nitrosoprodenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266755081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosoprodenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROSOPRODENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8TO9P16G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitrosoprodenafil
Reactant of Route 2
Reactant of Route 2
Nitrosoprodenafil
Reactant of Route 3
Nitrosoprodenafil
Reactant of Route 4
Reactant of Route 4
Nitrosoprodenafil
Reactant of Route 5
Nitrosoprodenafil
Reactant of Route 6
Reactant of Route 6
Nitrosoprodenafil

Q & A

Q1: What can you tell us about the structure of Nitrosoprodenafil based on the provided research?

A1: The research paper focuses on elucidating the structure of Nitrosoprodenafil using various spectroscopic techniques. While the abstract doesn't provide specific details, the title highlights the use of NMR, mass spectrometry, and X-ray diffraction in conjunction with hydrolysis data to revise the understanding of the compound's structure []. This suggests a comprehensive approach was taken to confirm and potentially refine the molecular structure of Nitrosoprodenafil.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.